molecular formula C10H6BrF B041077 1-Bromo-2-fluoronaphthalene CAS No. 342-55-2

1-Bromo-2-fluoronaphthalene

Cat. No.: B041077
CAS No.: 342-55-2
M. Wt: 225.06 g/mol
InChI Key: AVHQKZJSBJWEGU-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoronaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C10H6BrF and its molecular weight is 225.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Fluorescent Labelling in Pharmaceutical Analysis : 2-Bromoacetyl-6-methoxynaphthalene is utilized as a fluorescent labeling reagent for HPLC analysis of biologically active carboxylic acids in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).

  • Biodegradation Studies : A study on the metabolism of 1-fluoronaphthalene by Cunninghamella elegans revealed that a fluoro substituent blocks epoxidation at the fluoro-substituted double bond and reduces oxidation at the aromatic double bond (Cerniglia, Miller, Yang, & Freeman, 1984).

  • Photochemical Reactions : Research on simple halonaphthalenes, including 1-bromonaphthalene, indicates that these compounds in solutions yield radical products through a triplet state with enhanced quantum yields for reaction with potential triplet quenchers (Ruzo, Bunce, & Safe, 1975).

  • Enantioselective Sensing of Chiral Carboxylic Acids : A chiral 1,8-diacridylnaphthalene-derived fluorosensor effectively senses chiral carboxylic acids with high enantioselectivity (Mei & Wolf, 2004).

  • Spectroscopy and Vibrational Mode Analysis : Density functional theory studies of 1-bromo 4-fluoronaphthalene have been conducted to accurately predict its FTIR and FT-Raman spectra (Krishnakumar, Prabavathi, & Muthunatesan, 2008).

  • Microwave Spectra Measurements : Improved resolution in microwave spectra measurements of 1-fluoronaphthalene and 2-fluoronaphthalene has been achieved, providing data that aligns well with calculated values (Carey, Sun, & Kukolich, 2014).

  • Synthesis and Pharmaceutical Applications : A practical and scalable method has been developed for the synthesis of 1-(7-fluoronaphthalen-1-yl)-piperazine hydrochloride, utilizing a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction (Magano, Akin, Chen, Giza, Moon, & Saenz, 2008).

Safety and Hazards

1-Bromo-2-fluoronaphthalene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a skin irritant, an eye irritant, and a specific target organ toxicant (respiratory system) .

Mechanism of Action

Target of Action

1-Bromo-2-fluoronaphthalene is a chemical compound used in various biochemical research

Mode of Action

It is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through bond formation, leading to changes in the molecular structure of the target.

Biochemical Pathways

Its use in suzuki–miyaura coupling suggests that it may play a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific context of its use.

Properties

IUPAC Name

1-bromo-2-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHQKZJSBJWEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492511
Record name 1-Bromo-2-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342-55-2
Record name 1-Bromo-2-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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